molecular formula C6H4O5 B027748 cis-Aconitic anhydride CAS No. 6318-55-4

cis-Aconitic anhydride

Cat. No. B027748
CAS RN: 6318-55-4
M. Wt: 156.09 g/mol
InChI Key: GVJRTUUUJYMTNQ-UHFFFAOYSA-N
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Description

cis-Aconitic anhydride is a compound used in various chemical reactions and for biomedical applications. It is known for its reactivity with amines and amino acids, which is significant in the synthesis of monomers for water-soluble polymers (Dinand, Zloh, & Brocchini, 2002).

Synthesis Analysis

The synthesis of cis-Aconitic anhydride involves its reaction with amines and amino acids. This process is crucial in monomer synthesis for biomedical applications. However, it is prone to competitive side reactions like decarboxylation and hydrolysis (Dinand, Zloh, & Brocchini, 2002).

Molecular Structure Analysis

The molecular structure of cis-Aconitic anhydride is significant in its interaction with other compounds. The structure allows it to react with tertiary amines to produce a yellow color, useful in detecting and determining aliphatic tert-amines (Yamamoto & Uno, 1976).

Chemical Reactions and Properties

cis-Aconitic anhydride reacts with amines to form monomers. It can also form conjugates with drugs like doxorubicin, indicating its potential in drug delivery systems. These reactions are influenced by the pH and other environmental conditions (Kakinoki et al., 2008).

Physical Properties Analysis

The physical properties of cis-Aconitic anhydride, such as stability and reactivity, are influenced by its structure and the conditions of the reaction. For example, its stability in neutral pH and increased reactivity in acidic conditions are crucial for its use in drug delivery systems (Kakinoki et al., 2008).

Chemical Properties Analysis

cis-Aconitic anhydride's chemical properties, like its reactivity with amines and amino acids, make it suitable for applications in polymer and drug conjugate synthesis. These properties are influenced by factors like pH and the presence of other chemical groups (Dinand, Zloh, & Brocchini, 2002).

Scientific Research Applications

1. Bioconjugation and Smart Delivery Systems

  • Summary of Application : Cis-Aconitic anhydride is used as a potent tool for bioconjugation, and its application in smart delivery systems has become very important . It is used in the preparation of poly(amino acid)-containing copolymers with gradient pH-sensitive side groups .
  • Methods of Application : The copolymers are initiated by the amino groups in methoxy poly(ethylene glycol)-block-poly(L-lysine) . The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used .
  • Results or Outcomes : The use of cis-Aconitic anhydride in this context allows for the creation of pH-sensitive linkers, which have various applications in bioconjugation chemistry, chemical biology, and potentially in drug delivery .

2. pH-Responsive Drug Release and Targeted Cancer Therapy

  • Summary of Application : Cis-Aconitic anhydride is used in the development of multifunctional doxorubicin (DOX)-conjugated poly (amidoamine) (PAMAM) dendrimers as a unique platform for pH-responsive drug release and targeted chemotherapy of cancer cells .
  • Methods of Application : DOX is covalently conjugated onto the periphery of partially acetylated and folic acid (FA)-modified generation 5 (G5) PAMAM dendrimers through a pH-sensitive cis-aconityl linkage to form the G5.NHAc-FA-DOX conjugates .
  • Results or Outcomes : DOX release from the G5.NHAc-FA-DOX conjugates follows an acid-triggered manner with a higher release rate under an acidic pH condition (pH = 5 or 6, close to the acidic pH of tumor microenvironment) than under a physiological pH condition . The therapeutic activity of dendrimer-DOX conjugates against cancer cells is absolutely related to the DOX drug released . More importantly, the FA conjugation onto the dendrimers allowed a specific targeting to cancer cells overexpressing FA receptors (FAR), and allowed targeted inhibition of cancer cells .

3. Preparation of pH-Sensitive Anti-Tumor Prodrug Nanoparticles

  • Summary of Application : Cis-Aconitic anhydride is involved in the preparation of pH-sensitive anti-tumor prodrug nanoparticles . These nanoparticles are designed to release their drug payload specifically in the acidic microenvironment of tumors, thereby reducing side effects on healthy tissues .
  • Methods of Application : The nanoparticles are prepared by conjugating anti-tumor drugs to a polymer backbone via a pH-sensitive cis-aconityl linkage . This allows the drug to be released from the nanoparticle in response to the acidic pH found in tumor tissues .
  • Results or Outcomes : The use of cis-Aconitic anhydride in this context allows for the creation of nanoparticles that can selectively release their drug payload in the tumor microenvironment, potentially improving the efficacy and safety of cancer treatments .

Safety And Hazards

Cis-Aconitic anhydride causes severe skin burns and eye damage . It may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Cis-Aconitic anhydride has been incorporated with a pH-sensitive moiety for attacking solid tumors . Upon the acidic conditions (pH 6.5) of the tumor microenvironment in the deep tumor mass, the hydrophilic biopolymer underwent CAA hydrolysis-mediated hydrophobicity increase, leading to .

properties

IUPAC Name

2-(2,5-dioxofuran-3-yl)acetic acid
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InChI

InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJRTUUUJYMTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8064228
Record name 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo-
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Molecular Weight

156.09 g/mol
Source PubChem
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Product Name

cis-Aconitic anhydride

CAS RN

6318-55-4, 31511-11-2
Record name Aconitic anhydride
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Record name Aconitic anhydride
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Record name (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride
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Record name 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
964
Citations
M YAMAMOTO, T UNO - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
… in a micro test tube, 0.2 m1 of cis-aconitic anhydride solution is added. T he mixture is … ml of acetic anhydride and 0.5 m1 of cis-aconitic anhydride solution in a 20 ml ground stoppered …
Number of citations: 8 www.jstage.jst.go.jp
O Gawron, KP Mahajan - Biochemistry, 1966 - ACS Publications
… a-Methyl-cis-aconitic Anhydride (V). A mixture of 1.24 g (3.8mmoles) of IV, 0.069 g (3.8 mmoles) of distilled water, and 20 ml of anhydrous benzene was refluxed for 16 hr, a calcium …
Number of citations: 13 pubs.acs.org
E Dinand, M Zloh, S Brocchini - Australian journal of chemistry, 2002 - CSIRO Publishing
… To a 10 mL single neck round bottom flask with a magnetic stirrer was added cis-aconitic anhydride (2) (0.26 g, 2.1 mmol, 1.2 equiv.) and acetonitrile (5.0 mL). To this solution was …
Number of citations: 21 www.publish.csiro.au
AV Martynov - Russian journal of organic chemistry, 2005 - Springer
… -isomer of amide IV cannot build up a pyridine heterocycle in reaction with hydrazine; this reaction is characteristic of cis-aconitic acid [the reaction between the cis-aconitic anhydride …
Number of citations: 1 link.springer.com
J Reményi, B Balázs, S Tóth, A Falus, G Tóth… - Biochemical and …, 2003 - Elsevier
… Two isomers of cis-aconytil-daunomycin (cAD) were isolated after the reaction of daunomycin with cis-aconitic-anhydride. The structure of the isomers was identified by MS-…
Number of citations: 40 www.sciencedirect.com
SC Chen - Analytical Chemistry, 1982 - ACS Publications
… In addition, since cisaconitic anhydride can give the same fluorescence species and carboxylic acid can be dehydrated to anhydride by DCC (8, 9), it is likely that DCC converts cis-…
Number of citations: 8 pubs.acs.org
HA Krebs, LV Eggleston - Biochemical Journal, 1944 - ncbi.nlm.nih.gov
In order to be able to examine the new hypothesis we have worked out methods for the micro-deter-mination of ci8-aoonitic and i8ocitric acids, a pre-liminary account of which has been …
Number of citations: 142 www.ncbi.nlm.nih.gov
EG Feldmann, HM Koehler - Journal of the American Pharmaceutical …, 1959 - Elsevier
… The quantitative reaction between tertiary amines and cis-aconitic anhydride has been ap lied to the assay of microquantities of the local anesthetic lidocaine. The modifie8 colorimetric …
Number of citations: 10 www.sciencedirect.com
M Elleder, Z Lojda, F Šmíd - Histochemie, 1968 - Springer
… red colored complex with cis-aconitic anhydride in absolutely … the detection with a cis-aconitic anhydride reagent. This method … Owing to the fact that the cis-aconitic anhydride method is …
Number of citations: 3 link.springer.com
K Takahashi - The Journal of Biochemistry, 1977 - academic.oup.com
… and 0C with cis-aconitic anhydride and related dicarboxylic … the enzyme modified with cis-aconitic anhydride or citraconic … The results suggest the usefulness of cis-aconitic anhydride …
Number of citations: 16 academic.oup.com

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